2-(Difluoromethoxy)-3-naphthol
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Overview
Description
2-(Difluoromethoxy)-3-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-naphthol typically involves the introduction of the difluoromethoxy group into a naphthol structure. One common method involves the reaction of 2-naphthol with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers or difluoromethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-3-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- 4-(Difluoromethoxy)benzeneboronic acid
Uniqueness
2-(Difluoromethoxy)-3-naphthol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthol and difluoromethoxy groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-6-8-4-2-1-3-7(8)5-9(10)14/h1-6,11,14H |
InChI Key |
ALKXAIJBQQMWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)OC(F)F |
Origin of Product |
United States |
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